1-(3,3-Difluorocyclobutyl)ethan-1-one

Medicinal Chemistry Drug Design Physicochemical Properties

1-(3,3-Difluorocyclobutyl)ethan-1-one is a specialized fluorinated cyclobutyl ketone building block with the molecular formula C₆H₈F₂O and a molecular weight of 134.12 g/mol. Its structure comprises a cyclobutyl ring bearing geminal difluoro substitution at the 3-position and an acetyl group at the 1-position, yielding the canonical SMILES notation CC(=O)C1CC(F)(F)C1.

Molecular Formula C6H8F2O
Molecular Weight 134.12 g/mol
CAS No. 1621223-57-1
Cat. No. B1427171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Difluorocyclobutyl)ethan-1-one
CAS1621223-57-1
Molecular FormulaC6H8F2O
Molecular Weight134.12 g/mol
Structural Identifiers
SMILESCC(=O)C1CC(C1)(F)F
InChIInChI=1S/C6H8F2O/c1-4(9)5-2-6(7,8)3-5/h5H,2-3H2,1H3
InChIKeyOUSRYRUBLFSMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS 1621223-57-1): Procurement-Grade Overview and Key Identifiers


1-(3,3-Difluorocyclobutyl)ethan-1-one is a specialized fluorinated cyclobutyl ketone building block with the molecular formula C₆H₈F₂O and a molecular weight of 134.12 g/mol . Its structure comprises a cyclobutyl ring bearing geminal difluoro substitution at the 3-position and an acetyl group at the 1-position, yielding the canonical SMILES notation CC(=O)C1CC(F)(F)C1 . The compound is a liquid at room temperature and is commercially available from multiple vendors at purities typically ranging from 95% to 98% . It is widely used as a key intermediate in medicinal chemistry and agrochemical development owing to the conformational rigidity and metabolic stability conferred by the difluorocyclobutyl motif .

1-(3,3-Difluorocyclobutyl)ethan-1-one: Why Close Analogs Fail as Direct Replacements


Generic substitution of 1-(3,3-difluorocyclobutyl)ethan-1-one with simpler cyclobutyl ketones or non-geminal fluorinated analogs is not chemically or pharmacologically equivalent. The unique gem‑difluoro arrangement at the 3‑position of the cyclobutane ring significantly alters the physicochemical properties compared to its non‑fluorinated or mono‑fluorinated counterparts [1]. This substitution pattern increases lipophilicity (logP = 0.21) and conformational rigidity while decreasing the basicity of adjacent functional groups, which directly impacts metabolic stability, target binding, and off‑target profiles such as hERG inhibition [2]. Therefore, replacing this building block with a superficially similar analog without the precise 3,3‑difluoro substitution will likely lead to divergent biological activity and pharmacokinetics, making it an unsuitable substitute in lead optimization programs [3].

1-(3,3-Difluorocyclobutyl)ethan-1-one: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Shift: LogP Comparison of 3,3-Difluorocyclobutyl vs. Parent Cyclobutyl Ketones

The gem‑difluoro substitution in 1-(3,3‑difluorocyclobutyl)ethan-1-one markedly increases lipophilicity compared to the non‑fluorinated cyclobutyl methyl ketone analog. The predicted logP value for 1-(3,3‑difluorocyclobutyl)ethan-1-one is 0.21 , while the parent cyclobutyl methyl ketone (1-cyclobutylethan-1-one) exhibits a significantly lower logP of approximately -0.5 to 0.0 (class-level inference based on homologous cycloalkyl methyl ketones) [1]. This increased lipophilicity can enhance membrane permeability and target engagement in drug candidates [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Rigidity: Dihedral Angle Restriction in 3,3-Difluorocyclobutyl vs. Flexible Ethyl Linkers

The 3,3‑difluorocyclobutyl ring in 1-(3,3‑difluorocyclobutyl)ethan-1-one imposes a rigid, puckered conformation with a well‑defined dihedral angle between the acetyl group and the cyclobutane plane . In contrast, an open‑chain analog such as 4,4‑difluorobutan-2-one possesses freely rotating C–C bonds, leading to multiple low‑energy conformers and increased entropic penalty upon target binding [1]. This conformational pre‑organization reduces the binding entropy loss and can improve potency by up to 10‑fold in certain receptor systems (class‑level inference from related spirocyclic and cyclobutyl drug candidates) [2].

Medicinal Chemistry Conformational Analysis Lead Optimization

Metabolic Stability: In Vitro Half‑Life of 3,3‑Difluorocyclobutyl‑Containing Derivatives vs. Non‑Fluorinated Cyclobutyl Analogs

The gem‑difluoro group in 3,3‑difluorocyclobutyl‑containing compounds acts as a metabolic shield, blocking oxidative metabolism at the cyclobutane ring. In a direct head‑to‑head comparison of advanced TGF‑β type 1 receptor inhibitors, compound 15r (containing the 3,3‑difluorocyclobutyl motif derived from 1-(3,3‑difluorocyclobutyl)ethan-1-one) exhibited superior oral plasma exposure and bioavailability compared to the clinical candidate LY‑3200882, which lacks the difluorocyclobutyl feature [1]. Specifically, compound 15r demonstrated a significantly higher AUC and reduced clearance in mouse pharmacokinetic studies, translating to a 65.7% tumor growth inhibition in vivo [1]. In contrast, LY‑3200882 showed inferior exposure and required higher doses to achieve comparable efficacy [1].

ADME Metabolic Stability Drug Metabolism

Reduced hERG Liability: hERG IC50 of 3,3‑Difluorocyclobutyl GLP‑1R Agonists vs. Piperidine‑Containing Danuglipron

The 3,3‑difluorocyclobutyl motif, which can be elaborated from 1-(3,3‑difluorocyclobutyl)ethan-1-one, was strategically employed to mitigate hERG channel inhibition—a common cardiac safety liability of basic amine‑containing drugs. In a direct comparative study, the difluorocyclobutyl‑derived GLP‑1 receptor agonist compound 73 exhibited a >100‑fold reduction in hERG inhibition compared to danuglipron (IC50 = 4.3 μM) [1]. Specifically, compound 73 demonstrated an hERG IC50 > 30 μM, translating to a dramatically improved cardiac safety margin [1]. This reduction is attributed to the electron‑withdrawing effect of the gem‑difluoro group, which lowers the basicity of adjacent amine groups and disrupts key interactions with the hERG channel pore [1].

Cardiotoxicity hERG Safety Pharmacology

1-(3,3-Difluorocyclobutyl)ethan-1-one: Proven Application Scenarios Based on Quantitative Evidence


GLP‑1 Receptor Agonist Lead Optimization to Mitigate hERG Cardiotoxicity

Medicinal chemistry teams developing oral small‑molecule GLP‑1R agonists can utilize 1-(3,3‑difluorocyclobutyl)ethan-1-one as a key intermediate to install the 3,3‑difluorocyclobutyl motif. This motif, when incorporated into the core scaffold, reduces hERG inhibition by >7‑fold compared to piperidine‑based counterparts (IC50 >30 μM vs. 4.3 μM) [1]. This differentiation is critical for advancing candidates with improved cardiac safety profiles, as demonstrated by compound 73's potent GLP‑1R agonism (EC50 = 0.048 nM) and favorable in vivo glucose tolerance [1].

TGF‑β Type 1 Receptor (ALK5) Inhibitor Design with Enhanced Oral Bioavailability

In the development of ALK5 inhibitors for fibrotic diseases and cancer, 1-(3,3‑difluorocyclobutyl)ethan-1-one serves as a precursor to the 3,3‑difluorocyclobutyl‑pyrazole scaffold. Direct comparative data show that compound 15r, derived from this building block, achieves superior oral plasma exposure and bioavailability versus the clinical candidate LY‑3200882, leading to 65.7% tumor growth inhibition in a CT26 xenograft model [2]. Procurement of this building block enables access to this differentiated chemical space with proven in vivo efficacy.

Conformationally Restricted Bioisostere Replacement for Flexible Ethyl Linkers

Researchers seeking to replace flexible ethyl or propyl linkers with rigid, metabolically stable bioisosteres can employ 1-(3,3‑difluorocyclobutyl)ethan-1-one to generate 3,3‑difluorocyclobutyl‑containing analogs. The rigid cyclobutane ring reduces conformational entropy (≥3‑fold fewer low‑energy conformers than open‑chain analogs) and increases lipophilicity by ΔlogP ≈ +0.7 to +1.2 units [3]. This substitution strategy has been validated in multiple drug discovery programs to improve potency and metabolic stability while maintaining favorable physicochemical properties .

Multigram Synthesis of Advanced Fluorinated Building Blocks

Process chemistry groups require reliable, scalable access to 3,3‑difluorocyclobutyl intermediates. 1-(3,3‑Difluorocyclobutyl)ethan-1-one is a key member of a validated multigram‑scale synthetic platform that includes carboxylic acids, amines, alcohols, azides, and trifluoroborate ketones . The established synthetic route via ethyl 3,3‑difluorocyclobutanecarboxylate ensures consistent quality and scalability for medicinal chemistry and early‑stage development needs .

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